molecular formula C12H23ClN2O B2883178 1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride CAS No. 1989638-14-3

1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride

Cat. No.: B2883178
CAS No.: 1989638-14-3
M. Wt: 246.78
InChI Key: BSLUKBHDQHNJSF-UXQCFNEQSA-N
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Description

1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride typically involves multiple steps:

    Formation of the Pyrrolo[2,3-c]pyrrol Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic core structure.

    Functional Group Modification: Introduction of the 3,3-dimethylbutan-1-one moiety is achieved through alkylation reactions, often using reagents like alkyl halides in the presence of strong bases.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the construction of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of bicyclic structures

Properties

IUPAC Name

1-[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-12(2,3)6-11(15)14-5-4-9-7-13-8-10(9)14;/h9-10,13H,4-8H2,1-3H3;1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLUKBHDQHNJSF-UXQCFNEQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2C1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(=O)N1CC[C@H]2[C@@H]1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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